

# The Chemical Structure of Erlöse: An In-depth Technical Guide

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## Compound of Interest

Compound Name: Erlöse

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## Introduction

**Erlöse**, a non-reducing trisaccharide, is a carbohydrate of increasing interest in the fields of nutrition, food science, and potentially, therapeutics. Composed of two glucose units and one fructose unit, it is naturally found in honey and honeydew produced by aphids.<sup>[1]</sup> Its structural similarity to sucrose, coupled with a lower cariogenic potential, has positioned it as a subject of research for its applications as a sugar substitute and potential prebiotic. This technical guide provides a comprehensive overview of the chemical structure of **erlöse**, its physicochemical properties, and detailed experimental protocols for its synthesis and analysis.

## Chemical Structure of Erlöse

**Erlöse** is a trisaccharide with the molecular formula  $C_{18}H_{32}O_{16}$  and a molecular weight of 504.44 g/mol.<sup>[2][3]</sup> Its systematic name is  $\alpha$ -D-glucopyranosyl-(1  $\rightarrow$  4)- $\alpha$ -D-glucopyranosyl-(1  $\rightarrow$  2)- $\beta$ -D-fructofuranoside.<sup>[4]</sup> This nomenclature precisely describes its composition and the linkages between its monosaccharide units.

The structure of **erlöse** consists of:

- Two  $\alpha$ -D-glucose units.
- One  $\beta$ -D-fructose unit.

The glycosidic linkages that bond these monosaccharides are:

- An  $\alpha$ -(1  $\rightarrow$  4) linkage between the two glucose units, forming a maltose subunit.
- An  $\alpha$ -(1  $\rightarrow$  2) linkage between the second glucose unit and the fructose unit, which is the same linkage found in sucrose.<sup>[5]</sup>

Essentially, **erlose** can be considered as a sucrose molecule where a glucose molecule is attached to the glucose moiety of sucrose at the 4-position.<sup>[5]</sup>

## Physicochemical Properties

The physicochemical properties of **erlose** are summarized in the table below, providing key quantitative data for researchers.

Property	Value	References
Molecular Formula	C <sub>18</sub> H <sub>32</sub> O <sub>16</sub>	[2][6][7]
Molecular Weight	504.44 g/mol	[2][3][6]
CAS Number	13101-54-7	[2][6][7]
Systematic Name	α-D-Glc-(1 → 4)-α-D-Glc-(1 → 2)- β-D-Fru	[2][4]
Appearance	White to off-white powder	[2]
Melting Point	105 °C	[6]
Boiling Point	889.2 °C at 760 mmHg	[6]
Density	1.81 g/cm <sup>3</sup>	[6]
Solubility in Water	50 mg/mL, clear to slightly hazy	[2][6]
Optical Activity [α] <sub>20/D</sub>	+108.5° to +112.0° (c = 0.84% in water)	[2]
Hydrogen Bond Donor Count	11	[6]
Hydrogen Bond Acceptor Count	16	[6]
Rotatable Bond Count	8	[6]

## Experimental Protocols

### Enzymatic Synthesis of Erlase using Levansucrase

This protocol describes the synthesis of **erlose** from sucrose and maltose using levansucrase, an enzyme known for its transfructosylating activity.

Materials:

- Levansucrase (e.g., from *Bacillus subtilis*)

- Sucrose
- Maltose
- Sodium acetate buffer (pH 6.0)
- Deionized water
- Reaction vessel with temperature and agitation control
- Quenching reagent (e.g., heat or pH adjustment)
- Purification system (e.g., column chromatography with activated carbon or ion-exchange resin)

Procedure:

- Substrate Solution Preparation: Prepare a concentrated solution of sucrose and maltose in sodium acetate buffer. A high total solute concentration (e.g., 240 g/L) is recommended to favor the transferase reaction over hydrolysis.[7] The ratio of sucrose to maltose can be optimized, with ratios around 1:1 being a good starting point.
- Enzymatic Reaction:
  - Equilibrate the substrate solution to the optimal temperature for the levansucrase activity (typically around 37-50 °C).
  - Add the levansucrase to the substrate solution to initiate the reaction. The enzyme concentration should be optimized for efficient conversion.
  - Incubate the reaction mixture with constant stirring for a predetermined time (e.g., 1-24 hours). Monitor the reaction progress by periodically analyzing samples for the formation of **erlose** and the consumption of sucrose.
- Reaction Termination: Deactivate the enzyme to stop the reaction. This can be achieved by heating the reaction mixture (e.g., to 100 °C for 10 minutes) or by rapidly changing the pH.
- Purification of **Erlose**:

- Remove the deactivated enzyme and any precipitated material by centrifugation or filtration.
- The resulting solution will contain **erlose**, unreacted substrates (sucrose, maltose), and byproducts (glucose, fructose, and potentially levan).
- Purify **erlose** from this mixture using column chromatography. A common method involves using an activated carbon column, eluting with a water-ethanol gradient to separate the different sugars. Ion-exchange chromatography can also be employed.
- Product Characterization: Confirm the identity and purity of the isolated **erlose** using analytical techniques such as HPLC and NMR spectroscopy.

## High-Performance Liquid Chromatography (HPLC) Analysis of Erlose

This protocol outlines a general method for the quantification of **erlose** in a sample, adaptable for reaction monitoring or analysis in food matrices.

### Instrumentation and Materials:

- HPLC system with a refractive index (RI) or evaporative light scattering detector (ELSD).
- Carbohydrate analysis column (e.g., an amino- or amide-bonded silica column, or an ion-exchange column in lead(II) form).
- Mobile phase: Acetonitrile/water gradient for amino/amide columns, or deionized water for ion-exchange columns.
- **Erlose** standard of known purity.
- Sample preparation reagents (e.g., deionized water, solvents for extraction, filters).

### Procedure:

- Standard Preparation: Prepare a series of standard solutions of **erlose** in deionized water at known concentrations to generate a calibration curve.

- Sample Preparation:
  - For liquid samples (e.g., from a synthesis reaction), dilute an aliquot with deionized water to a concentration within the range of the calibration curve.
  - For solid or semi-solid samples (e.g., honey), dissolve a known weight of the sample in deionized water, and if necessary, perform a solid-phase extraction (SPE) to remove interfering substances like proteins and lipids.
  - Filter all samples and standards through a 0.45  $\mu\text{m}$  syringe filter before injection.
- Chromatographic Conditions:
  - Column: A column specifically designed for carbohydrate analysis.
  - Mobile Phase: For a typical amino column, a gradient of acetonitrile and water (e.g., starting at 80:20 and decreasing the acetonitrile concentration) is used. For an ion-exchange column, isocratic elution with high-purity water is common.
  - Flow Rate: Typically 0.5-1.5 mL/min.
  - Column Temperature: Maintained at a constant temperature (e.g., 30-40 °C) to ensure reproducible retention times.
  - Injection Volume: Typically 10-20  $\mu\text{L}$ .
  - Detector: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).
- Data Analysis:
  - Identify the **erlose** peak in the sample chromatogram by comparing its retention time with that of the **erlose** standard.
  - Quantify the amount of **erlose** in the sample by integrating the peak area and comparing it to the calibration curve generated from the standards.

# Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of **erlose**.

Instrumentation and Materials:

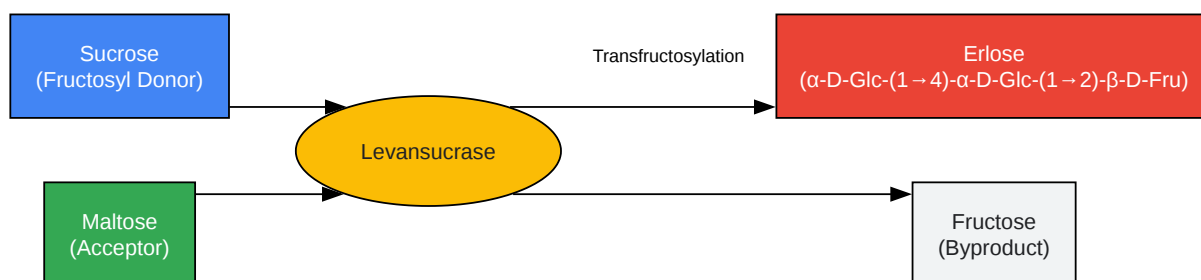
- High-field NMR spectrometer (e.g., 400 MHz or higher).
- NMR tubes.
- Deuterated solvent (e.g., D<sub>2</sub>O).
- **Erlose** sample.

Procedure:

- Sample Preparation: Dissolve a few milligrams of the purified **erlose** sample in approximately 0.6 mL of D<sub>2</sub>O in an NMR tube.
- <sup>1</sup>H NMR Spectroscopy:
  - Acquire a one-dimensional <sup>1</sup>H NMR spectrum.
  - The anomeric protons of the three sugar residues will appear as distinct signals in the downfield region (typically 4.5-5.5 ppm). The coupling constants (J-values) of these signals provide information about the stereochemistry of the glycosidic linkages (α or β).
  - The remaining ring protons will appear in the more crowded upfield region (typically 3.2-4.2 ppm).
- <sup>13</sup>C NMR Spectroscopy:
  - Acquire a one-dimensional <sup>13</sup>C NMR spectrum.
  - The anomeric carbons will resonate in the downfield region (typically 90-110 ppm).
  - The other ring carbons will appear in the region of 60-85 ppm.

- 2D NMR Spectroscopy:
  - To fully assign all proton and carbon signals and confirm the connectivity, acquire two-dimensional NMR spectra such as:
    - COSY (Correlation Spectroscopy): To identify proton-proton couplings within each sugar ring.
    - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
    - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for determining the glycosidic linkages between the sugar units. For instance, a correlation between the anomeric proton of one glucose unit and C4 of the other glucose unit would confirm the (1 → 4) linkage. Similarly, a correlation between the anomeric proton of the second glucose and C2 of the fructose would confirm the (1 → 2) linkage.

## Visualizations



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Caption: Enzymatic synthesis of **erlose** via transfructosylation.

## Conclusion

**Erlose** presents a fascinating structure with properties that make it a compelling subject for research in various scientific disciplines. This guide has provided a detailed overview of its



chemical nature, quantitative physicochemical data, and foundational experimental protocols for its synthesis and analysis. The provided methodologies for enzymatic synthesis, HPLC quantification, and NMR structural elucidation offer a solid starting point for researchers and professionals in drug development and food science to explore the potential of this unique trisaccharide. As research continues, a deeper understanding of its biological activities and potential applications is anticipated to emerge.

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